molecular formula C13H21NO3 B14703519 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol CAS No. 25452-32-8

2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol

Cat. No.: B14703519
CAS No.: 25452-32-8
M. Wt: 239.31 g/mol
InChI Key: VPOSPMLMNYGJRG-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, an amino group, and a hydroxyl group attached to a methyl-substituted propanol backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The reaction proceeds under mild conditions and yields the desired benzylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

25452-32-8

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H21NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)7-12(10)17-4/h5-7,14-15H,8-9H2,1-4H3

InChI Key

VPOSPMLMNYGJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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